7-Ethylnaphthalen-1-amine

CAS No.: 837428-55-4

Cat. No.: VC17254163

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 837428-55-4 |

|---|---|

| Molecular Formula | C12H13N |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 7-ethylnaphthalen-1-amine |

| Standard InChI | InChI=1S/C12H13N/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8H,2,13H2,1H3 |

| Standard InChI Key | VUYSHCQRYLSCIY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=CC=C2N)C=C1 |

Introduction

Structural Characteristics and Nomenclature

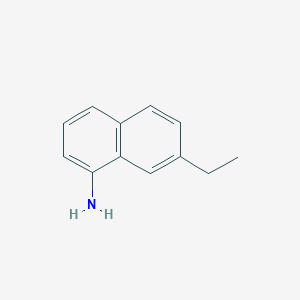

7-Ethylnaphthalen-1-amine (CAS: 837428-55-4) features a naphthalene backbone—a fused bicyclic aromatic hydrocarbon—with an ethyl group (-CH₂CH₃) at the 7-position and an amino group (-NH₂) at the 1-position (Figure 1). The ethyl substituent introduces steric bulk and electron-donating effects, modulating the compound’s reactivity compared to unsubstituted naphthylamines. The amine group’s position ortho to the ethyl group may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in supramolecular chemistry .

Figure 1: Structural diagram of 7-Ethylnaphthalen-1-amine.

Synthetic Routes and Methodologies

Hydrogenation of Nitriles

A common method for synthesizing naphthylamine derivatives involves the hydrogenation of nitriles. For example, 2-(7-Hydroxy-1-naphthyl)ethylamine is synthesized via catalytic hydrogenation of the corresponding nitrile using Raney Nickel in methanol under hydrogen gas (5 kg/m² pressure at 40°C) . This approach, yielding 98% purity, could be adapted for 7-Ethylnaphthalen-1-amine by starting with 7-ethyl-1-naphthonitrile.

Nucleophilic Substitution

Physicochemical Properties

While direct data for 7-Ethylnaphthalen-1-amine are scarce, analogous compounds provide insights:

The ethyl group in 7-Ethylnaphthalen-1-amine likely increases hydrophobicity compared to unsubstituted 1-naphthylamine (LogP = 3.62), enhancing membrane permeability in biological systems .

Reactivity and Chemical Interactions

Electrophilic Aromatic Substitution

The amino group activates the naphthalene ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to the amine. For instance, nitration would preferentially occur at the 4- and 8-positions. The ethyl group’s steric hindrance may slow reaction kinetics compared to smaller substituents .

Complexation with Crown Ethers

Naphthylamines are known to form host-guest complexes with crown ethers via hydrogen bonding. In N-ethylnaphthalen-1-amine hydrobromide, the ammonium ion (NH₃⁺) interacts with crown ethers, altering proton transfer rates . Similar behavior is anticipated for 7-Ethylnaphthalen-1-amine under acidic conditions.

Structural Analogs and Comparative Analysis

The positional isomerism between 7-Ethylnaphthalen-1-amine and N-ethylnaphthalen-1-amine highlights how substitution patterns dictate reactivity. The former’s ethyl group on the ring may impede π-π stacking more than the latter’s N-ethyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume